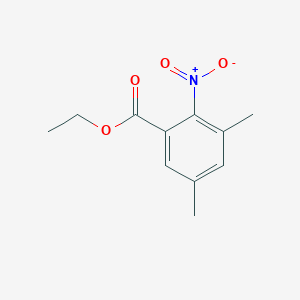

Ethyl 3,5-dimethyl-2-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3,5-dimethyl-2-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 2 is replaced by a nitro group. The carboxylic acid group is esterified with ethanol, forming the ethyl ester. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dimethyl-2-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and methylation reactions. One common synthetic route involves the following steps:

Nitration: The nitration of 3,5-dimethylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

Esterification: The resulting 3,5-dimethyl-2-nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors for nitration and esterification, with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3,5-dimethyl-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or iron with hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Reduction: Ethyl 3,5-dimethyl-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 3,5-dimethyl-2-nitrobenzoic acid and ethanol.

Applications De Recherche Scientifique

Applications in Organic Chemistry

-

Synthesis of Derivatives :

- Ethyl 3,5-dimethyl-2-nitrobenzoate serves as a precursor for synthesizing various derivatives that can be utilized in pharmaceuticals and agrochemicals. For example, it can be transformed into amines or other functional groups through reduction reactions, making it valuable for creating biologically active compounds .

- Electrocatalytic Reduction :

Medicinal Chemistry Applications

-

Antimicrobial and Antiparasitic Activity :

- Research has indicated that compounds derived from this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against Plasmodium berghei (malaria) and Leishmania mexicana (leishmaniasis), suggesting potential applications in developing new antimalarial and antileishmanial drugs .

- Cytotoxicity Studies :

Case Studies

Mécanisme D'action

The mechanism of action of ethyl 3,5-dimethyl-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the ester group is replaced by a nucleophile through the formation of a tetrahedral intermediate. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Ethyl 3,5-dimethyl-2-nitrobenzoate can be compared with other similar compounds such as:

Ethyl 3,5-dinitrobenzoate: Similar structure but with an additional nitro group, leading to different reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

3,5-Dimethyl-2-nitrobenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.

This compound is unique due to its specific substitution pattern and the presence of both nitro and ester functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.

Activité Biologique

Ethyl 3,5-dimethyl-2-nitrobenzoate (EDMNB) is a nitrobenzoate derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

EDMNB is characterized by the presence of a nitro group (-NO2) and an ethyl ester functional group. Its chemical formula is C11H13N1O4. The nitro group is known to participate in redox reactions, which can influence its biological interactions.

The biological activity of EDMNB is primarily attributed to the following mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, which can engage in further chemical reactions and potentially interact with various biological targets.

- Ester Hydrolysis : The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may enhance interactions with biological molecules.

Biological Activities

Research indicates that EDMNB and similar nitrobenzoate compounds exhibit a range of biological activities:

- Antimicrobial Activity : Nitrobenzoate derivatives have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Some studies suggest that nitrobenzoates can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, compounds derived from nitrobenzoates have shown effectiveness in targeting multidrug-resistant cancer cells by inhibiting tubulin polymerization .

- Anti-inflammatory Effects : Nitrobenzoate compounds may also exhibit anti-inflammatory properties. They have been studied for their ability to suppress inflammatory responses in various models .

Case Studies and Research Findings

Several studies have investigated the biological activity of EDMNB and related compounds:

-

Electrocatalytic Reduction Studies : Research demonstrated that EDMNB could undergo electrocatalytic reduction, enhancing its reactivity and potential applications in synthesizing pharmaceuticals . The study highlighted the importance of redox mediators in improving the conversion rates of EDMNB.

Reaction Conditions Conversion Rate (%) Selectivity (%) Without Mediator 45 50 With Mediator 78 68 - Anticancer Activity : In vitro studies showed that nitrobenzoate-derived compounds could inhibit angiogenesis in zebrafish models, indicating their potential for cancer treatment. The mechanism involved interaction with VEGF/VEGFR2 signaling pathways, leading to reduced endothelial cell proliferation and migration .

- Antioxidant Properties : Another study explored the antioxidant effects of related compounds, demonstrating that they could enhance cellular viability under oxidative stress conditions. This suggests a protective role against oxidative damage, which is crucial in various pathological conditions .

Propriétés

IUPAC Name |

ethyl 3,5-dimethyl-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-4-16-11(13)9-6-7(2)5-8(3)10(9)12(14)15/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISYZZPUAIMEBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.